molecular formula C8H16O B3146095 (S)-(+)-6-Methyl-5-hepten-2-OL CAS No. 58917-26-3

(S)-(+)-6-Methyl-5-hepten-2-OL

Cat. No.: B3146095
CAS No.: 58917-26-3
M. Wt: 128.21 g/mol
InChI Key: OHEFFKYYKJVVOX-QMMMGPOBSA-N
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Description

(S)-(+)-6-Methyl-5-hepten-2-OL is an organic compound with the molecular formula C8H16O. It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is known for its pleasant odor and is often used in the fragrance industry. It is also found in various natural sources, including essential oils.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-6-Methyl-5-hepten-2-OL typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method is the asymmetric reduction of 6-methyl-5-hepten-2-one using a chiral catalyst such as a ruthenium complex. The reaction is carried out under hydrogenation conditions, typically at room temperature and atmospheric pressure.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the desired enantiomer. The use of biocatalysts, such as enzymes, is also explored for greener and more sustainable production methods.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form 6-methyl-5-hepten-2-one. Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form 6-methyl-5-hepten-2-amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions:

    Oxidation: PCC, CrO3, and other chromium-based reagents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: SOCl2, phosphorus tribromide (PBr3).

Major Products Formed:

    Oxidation: 6-methyl-5-hepten-2-one.

    Reduction: 6-methyl-5-hepten-2-amine.

    Substitution: Various halogenated derivatives.

Scientific Research Applications

(S)-(+)-6-Methyl-5-hepten-2-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its role in pheromone communication in insects.

    Medicine: Research is ongoing into its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the fragrance industry due to its pleasant odor and stability.

Mechanism of Action

The mechanism of action of (S)-(+)-6-Methyl-5-hepten-2-OL involves its interaction with specific molecular targets, such as olfactory receptors in the case of its use in fragrances. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    6-Methyl-5-hepten-2-one: This compound is structurally similar but lacks the hydroxyl group.

    6-Methyl-5-hepten-2-amine: This compound has an amine group instead of a hydroxyl group.

Comparison: (S)-(+)-6-Methyl-5-hepten-2-OL is unique due to its chiral nature and the presence of a hydroxyl group, which imparts specific chemical properties and reactivity. Its pleasant odor makes it particularly valuable in the fragrance industry, distinguishing it from its ketone and amine counterparts.

Properties

IUPAC Name

(2S)-6-methylhept-5-en-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-7(2)5-4-6-8(3)9/h5,8-9H,4,6H2,1-3H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHEFFKYYKJVVOX-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCC=C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58917-26-3
Record name (+)-6-Methyl-5-hepten-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58917-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulcatol, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058917263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SULCATOL, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KGF7VXG633
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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